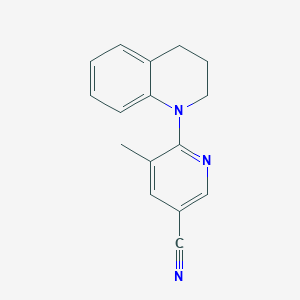

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile

Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile (CAS: 1355189-74-0) is a nicotinonitrile derivative featuring a 3,4-dihydroquinoline moiety attached to the pyridine core at position 6 and a methyl group at position 3. Its molecular formula is C₁₆H₁₄N₄, with a molecular weight of 262.32 g/mol (calculated). The compound is identified by synonyms such as 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-5-methyl-nicotinonitrile and ZINC72222839 .

The presence of the nitrile group (-CN) enhances hydrogen-bonding interactions with biological targets, while the dihydroquinoline moiety may contribute to improved lipophilicity and metabolic stability .

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H15N3/c1-12-9-13(10-17)11-18-16(12)19-8-4-6-14-5-2-3-7-15(14)19/h2-3,5,7,9,11H,4,6,8H2,1H3 |

InChI Key |

FDPDTVZHVBEZCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Nicotinonitrile Moiety: The nicotinonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable halogenated quinoline derivative reacts with a nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have applications in cancer therapy.

- Anti-inflammatory Effects : The quinoline and pyridine rings are known to contribute to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of this compound or its analogs:

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial effects of several quinoline derivatives, including those with similar structures to this compound. Results indicated significant inhibition of Gram-positive bacteria .

- Anticancer Activity :

- Mechanistic Studies :

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehyde

- Molecular Formula : C₁₆H₁₆N₂O

- Molecular Weight : 252.31 g/mol

- Key Differences : Replaces the nitrile (-CN) with an aldehyde (-CHO) group, reducing hydrogen-bonding capacity but increasing electrophilicity. This modification may alter reactivity in condensation reactions or target selectivity .

N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(Piperidin-4-ylidene)acetamide

- Molecular Formula : C₃₂H₃₀N₆O₂

- Molecular Weight : 578.65 g/mol (M+1)

- Key Differences : Incorporates a tetrahydrofuran-3-yl-oxy group and a piperidine-acetamide chain, significantly increasing molecular weight and complexity. These additions likely enhance solubility and target specificity, particularly in kinase inhibition .

Nicotinonitrile Derivatives with Alternative Functional Groups

6-(Dimethylamino)-5-methylnicotinonitrile

- Molecular Formula : C₉H₁₀N₄

- Molecular Weight : 174.21 g/mol

- Key Differences: Substitutes the dihydroquinoline moiety with a dimethylamino (-N(CH₃)₂) group, reducing steric bulk but increasing electron-donating effects. This may improve bioavailability but reduce binding affinity to hydrophobic enzyme pockets .

5-Acetyl-6-methyl-2-(allylsulfanyl)nicotinonitrile

- Molecular Formula : C₁₂H₁₁N₃OS

- Molecular Weight : 261.31 g/mol

- Such derivatives are explored as protease inhibitors .

Pharmacological and Physicochemical Comparisons

Key Observations :

- The nitrile group is critical for hydrogen bonding in biological systems, as seen in the target compound and its analogs .

- Bulkier substituents (e.g., tetrahydrofuran-oxy) increase molecular weight but may improve target specificity .

- Electron-donating groups (e.g., -N(CH₃)₂) enhance solubility but reduce hydrophobic interactions .

Biological Activity

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C16H16N2

- Molecular Weight : 248.31 g/mol

- CAS Number : 1355203-34-7

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

- Inhibition of Enzymatic Activity :

- Calcium Channel Modulation :

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy against multidrug-resistant strains positions it as a candidate for further development in antibiotic therapies.

- Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various quinoline derivatives, this compound was tested against several strains of Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential role in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Studies

Research conducted on the cytotoxic effects of this compound on human breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells post-treatment, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.